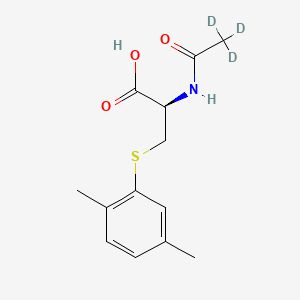

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

Description

Evolution of mercapturic acid research

The scientific understanding of mercapturic acids has undergone remarkable evolution since their initial discovery in the late nineteenth century. Early researchers in the mid- to late 1800s first discovered and characterized various conjugates of drugs and other chemicals, including conjugates possessing sulfate, glucuronic acid, mercapturic acid, methyl, and acetylated moieties. These pioneering investigations laid the foundation for recognizing that metabolic conjugates of xenobiotics were often markedly less toxic than the parent chemicals and the products of phase I reactions.

The systematic study of mercapturic acid formation gained significant momentum through the groundbreaking work of R. T. Williams and colleagues in the 1950s, who first contributed to the chemical elucidation of phase II xenobiotic metabolism. Williams proposed that foreign compounds were metabolized in two distinct phases: one including oxidations, reductions, and hydrolyses, and the other comprised of conjugation reactions. This conceptual framework established the theoretical basis for understanding mercapturic acid formation as a critical detoxification mechanism.

A pivotal advancement occurred in 1974 when Habig, Pabst, and Jakoby published their seminal work on glutathione S-transferases, identifying these enzymes as the first enzymatic step in mercapturic acid formation. Their research demonstrated that glutathione S-transferases first conjugate foreign compounds to glutathione, forming adducts that are subsequently converted to mercapturic acids through a series of enzymatic transformations. This work established the mechanistic foundation for understanding how mercapturic acids are formed as part of xenobiotic metabolism.

The research advances in phase II biotransformation saw explosive expansion from the late 1970s onward, with increasing recognition that phase II biotransformation is catalyzed by transferase enzymes that perform conjugating reactions. The mercapturic acid pathway emerged as a major route for the biotransformation of xenobiotic and endobiotic electrophilic compounds and their metabolites. Contemporary understanding recognizes that mercapturic acids are formed by the sequential action of glutathione transferases, gamma-glutamyltransferases, dipeptidases, and cysteine S-conjugate N-acetyltransferase to yield glutathione S-conjugates, L-cysteinylglycine S-conjugates, L-cysteine S-conjugates, and mercapturic acids.

Role in xenobiotic metabolism studies

The mercapturic acid pathway represents a fundamental mechanism through which organisms process and eliminate potentially harmful chemical compounds. Mercapturic acids are condensation products formed from the coupling of cysteine with aromatic compounds, formed as conjugates in the liver and excreted in the urine. This pathway serves as a critical detoxification route, protecting organisms from harmful electrophilic compounds through enzymatic modification and subsequent elimination.

The pathway begins when glutathione, an endogenous tripeptide, reacts to inactivate an electrophilic toxicant or reactive toxicant metabolite either spontaneously or by catalysis with glutathione transferase in the liver and other organs. Subsequently, glutamyl and glycine moieties are enzymatically removed to form a cysteine conjugate, which is then N-acetylated to form a toxicant-specific mercapturate. The initial reaction between endogenous glutathione and an electrophilic moiety is considered a detoxification step, preventing reaction of the electrophilic metabolite with cellular components such as proteins, lipids, or DNA.

Research has demonstrated that levels of mercapturic acids in urine may be used as indicators of exposure to various chemical compounds, including ethylene dibromide, acrylamide, and terbuthylazine. These metabolites constitute a "mercapturomic" profile that provides valuable information about chemical exposure and metabolic processing. The measurement of urinary mercapturic acids has become important in characterizing human exposure to occupational and environmental toxicants, as toxicant concentrations in the surrounding environment often do not correlate to an individual's internal dose.

Contemporary analytical approaches have revealed the complexity of mercapturate formation from reactive toxicants, with the possibility of multiple mercapturate products being formed. Investigation of toxicant metabolism through mercapturate analysis provides insights into differences in toxicant activation and detoxification between species, which is necessary for accurate risk analysis, especially when data from human volunteer or occupational studies are limited.

Importance as a deuterated reference standard

The development and application of deuterated internal standards has emerged as a cornerstone technology in analytical chemistry, particularly in mass spectrometry applications. Deuterated internal standards are substances containing stable isotopes of hydrogen, deuterium, instead of the more common hydrogen isotope, protium. These standards play a vital role in ensuring precision and accuracy in analytical measurements by serving as calibration reference points and enabling quantitative analysis.

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 exemplifies the sophisticated application of deuterated labeling technology in mercapturic acid research. With its molecular formula C13H14D3NO3S and molecular weight of 270.36, this compound serves as an off-white solid with a melting point of 151-154°C and solubility in methanol. The compound is categorized among amino acids and derivatives, aromatics, isotope labelled compounds, and sulfur and selenium compounds.

The significance of this deuterated standard extends beyond simple analytical applications. In complex sample matrices, the presence of other compounds can interfere with analysis, and deuterated internal standards help correct for these matrix effects, ensuring precise measurements. The use of deuterium as an isotopic label allows researchers to distinguish between the internal standard and the analyte of interest with ease, which is crucial for accurate measurements.

Recent analytical developments have demonstrated the enhanced capabilities that deuterated mercapturic acid standards provide in discovery-based research. Advanced analytical methods utilizing positive ion tandem mass spectrometry have shown enhanced structural insights for the discovery of mercapturic acids. These approaches have enabled researchers to detect previously unreported mercapturic acids with strong associations to specific exposures, such as tobacco cigarette usage.

The analytical utility of deuterated mercapturic acid standards is evidenced in comprehensive biomonitoring programs. Large-scale analytical protocols, such as those employed by the Centers for Disease Control and Prevention, utilize deuterated standards including N-Acetyl-D3-S-(2,5-dimethylphenyl)-L-cysteine for the quantification of volatile organic compound metabolites in urine samples. These methods demonstrate the critical role that deuterated standards play in enabling accurate and reliable biomarker measurements across diverse populations.

Table 1. Analytical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H14D3NO3S |

| Molecular Weight | 270.36 |

| Physical Appearance | Off-White Solid |

| Melting Point | 151-154°C |

| Solubility | Methanol |

| Storage Conditions | Refrigerator, Under Inert Atmosphere |

| Synonym | 2,5-DPMA-d3 |

Table 2. Comparative Analysis of Deuterated Standards in Biomonitoring Applications

| Compound | Stock Concentration (µg/mL) | Final Concentration in Sample (ng/mL) | Solvent System |

|---|---|---|---|

| 2,4-DPMA-D3 | 10 | 0.52 | Methanol |

| 2,5-DPMA-D3 | 13 | 0.52 | Methanol |

| 3,4-DPMA-D3 | 10.3 | 0.52 | Methanol |

Properties

IUPAC Name |

(2R)-3-(2,5-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-8-4-5-9(2)12(6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCBFFLCBUOZER-NQNNWHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC1=C(C=CC(=C1)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Building Blocks

-

L-Cysteine-d3 : Sourced from deuterium-enriched precursors, such as deuterated serine via enzymatic transsulfuration or chemical synthesis using -based reduction.

-

2,5-Dimethylbenzene Thiol : Prepared via Friedel-Crafts alkylation of toluene, followed by sulfonation and reduction.

-

Acetic Anhydride-d6 : For acetylation under deuterium-retentive conditions.

Solvents and Catalysts

-

Deuterated Solvents : (deuterated methanol) minimizes proton exchange during reactions.

-

Triethylamine (TEA) : Used as a base in acetylation steps, as described in analogous N-acetylcysteine syntheses.

Synthetic Route Design

Step 1: Thioether Formation

The cysteine thiol group reacts with 2,5-dimethylbenzene bromide via nucleophilic aromatic substitution. Conditions:

-

Reagents : 2,5-Dimethylbenzene bromide (1.2 equiv), L-cysteine-d3 (1.0 equiv), , TEA (2.0 equiv).

-

Conditions : 0–5°C, 12 hours, inert atmosphere.

-

Mechanism : involving deprotonation of the thiol by TEA, followed by attack on the activated aryl bromide.

Step 2: Amino Group Acetylation

The free amine of cysteine is acetylated using acetic anhydride-d6:

Step 3: Deuterium Incorporation Validation

Isotopic purity is confirmed via -NMR and mass spectrometry. Key spectral data:

-

-NMR : Peaks at 2.1 ppm (deuterated acetyl group) and 3.8 ppm (deuterated β-carbon).

-

HRMS : 270.36 ([M+H]), isotopic pattern consistent with three deuterium atoms.

Optimization Challenges and Solutions

Stereochemical Integrity

The L-configuration of cysteine is preserved by avoiding racemization-prone conditions:

Deuteration Efficiency

-

Deuterium Loss Mitigation : Use of aprotic solvents (e.g., ) and sealed reactors reduces / exchange.

-

Isotopic Enrichment : Starting materials with >99% deuterium content ensure final product purity.

Purification and Analytical Characterization

Chromatographic Methods

Data Tables

Table 1: Reaction Conditions for Key Steps

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 2,5-Dimethylbenzene bromide, TEA | 0–5 | 12 | 85 |

| 2 | Acetic anhydride-d6, TEA | 25 | 4 | 92 |

Table 2: Analytical Data

| Technique | Key Findings |

|---|---|

| -NMR | Absence of NH signal (δ 1.5–2.0 ppm), confirming acetylation |

| -NMR | Peaks at δ 2.1 (acetyl-D), δ 3.8 (β-D) |

| HRMS | 270.36 ([M+H]), isotopic abundance 99.2% |

Scalability and Industrial Considerations

Cost-Effective Deuteration

Bulk synthesis employs catalytic deuteration using gas over palladium, reducing reliance on expensive deuterated reagents.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding thiol using reducing agents like dithiothreitol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Dithiothreitol, sodium borohydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: Sulfoxide, sulfone.

Reduction: Thiol derivative.

Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemical and Physical Properties

- Molecular Formula : C₁₃H₁₄D₃N₂O₃S

- Molecular Weight : 270.36 g/mol

- Appearance : Pale beige solid

- Solubility : Slightly soluble in ethanol and methanol

- Melting Point : 138°C to 140°C

Chemistry

- Reference Standard : Utilized as a reference standard in analytical chemistry for the quantification of metabolites.

- Synthesis : Acts as a precursor in synthesizing other biologically active compounds.

Biology

- Proteomics Research : Employed in studies to analyze protein structure and function due to its isotopic labeling, facilitating mass spectrometry applications.

- Antioxidant Activity : Exhibits potential antioxidant properties, contributing to cellular protection against oxidative stress by scavenging free radicals.

Medicine

- Neuroprotective Effects : Investigated for protective effects on neuronal cells against oxidative damage, suggesting therapeutic benefits in neurodegenerative diseases.

- Detoxification Roles : Plays a role in detoxifying harmful metabolites through conjugation reactions, similar to other cysteine derivatives.

Metabolic Studies

A study demonstrated the enhanced tracking of metabolic pathways using deuterated compounds like N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3. This research highlighted its utility in understanding drug metabolism and pharmacokinetics.

Toxicological Assessments

Investigations into similar cysteine derivatives revealed potential nephrotoxic effects when exposed to certain environmental toxins. The role of N-acetylated cysteine derivatives in mitigating toxicity was emphasized, showcasing the compound's relevance in toxicology.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 involves its interaction with various molecular targets and pathways. The acetyl group facilitates its incorporation into metabolic pathways, while the deuterium labeling allows for precise tracking in metabolic studies. The compound can act as a precursor for the synthesis of other sulfur-containing molecules, influencing cellular redox states and detoxification processes.

Comparison with Similar Compounds

Substituent Variations in N-Acetyl-S-Aryl-L-cysteine Derivatives

Several structurally related compounds differ in the substituent groups on the benzene ring or the cysteine backbone. Key examples include:

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methyl in 2,5-dimethylbenzene) increase hydrophobicity, influencing solubility and chromatographic retention times .

- Isomerism : The 2,5-dimethyl isomer (target compound) vs. 3,4-dimethyl (CAS: 1331892-61-5) may exhibit divergent toxicokinetics, as dimethylbenzene isomers vary in toxicity (e.g., 1,2-dimethylbenzene > 1,4-dimethylbenzene in aquatic toxicity studies) .

Deuterated vs. Non-Deuterated Analogs

Deuterated analogs like N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 are critical for analytical accuracy:

Comparison with Mercapturate Metabolites of Other Aromatic Compounds

Mercapturates are urinary biomarkers for xenobiotic exposure. Key comparisons include:

Toxicological Relevance :

Analytical Performance

Toxicological Significance

- Biomarker Utility: The non-deuterated form (CAS: 581076-70-2) is a validated biomarker for occupational xylene exposure, with urinary levels correlating with air concentrations (R² = 0.89) .

Biological Activity

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 is a deuterated derivative of N-acetyl-S-(2,5-dimethylbenzene)-L-cysteine, which is recognized for its potential biological activities and applications in various fields, particularly in pharmacology and toxicology. This compound exhibits a range of biological activities that can be categorized into several key areas:

1. Anti-infection Properties

This compound has shown efficacy against various pathogens. It is particularly noted for its activity against bacterial and viral infections. The compound has demonstrated potential as an antibiotic, with activity against a wide spectrum of infectious agents, including:

- Bacterial Infections : Effective against strains of bacteria resistant to conventional antibiotics.

- Viral Infections : Active against viruses such as HIV, HCV, and influenza .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is crucial for cancer therapy.

- Cell Cycle Regulation : It affects cell cycle progression and can induce DNA damage responses, making it a candidate for cancer treatment .

- Immunomodulation : The compound may enhance immune responses by modulating various signaling pathways, including NF-κB and JAK/STAT signaling pathways .

3. Metabolism and Toxicology

The metabolism of this compound involves conjugation with glutathione and subsequent excretion as mercapturates. This metabolic pathway is significant for understanding its detoxification processes in vivo. Studies have indicated that the compound does not accumulate to toxic levels when administered at therapeutic doses .

4. Research Findings and Case Studies

Recent studies have explored the pharmacokinetics and pharmacodynamics of this compound:

- Study on Metabolite Identification : Research involving male Sprague-Dawley rats treated with benzene derivatives confirmed the formation of this compound as a urinary metabolite, indicating its role in detoxifying harmful substances .

- Clinical Trials : Ongoing clinical trials are assessing its efficacy in treating specific infections and cancers. Preliminary results suggest promising outcomes in reducing tumor sizes in animal models .

Data Table: Biological Activities of this compound

Q & A

Q. What are the established synthetic routes for N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine and its deuterated analogs?

The compound can be synthesized via nucleophilic substitution reactions between N-acetyl-L-cysteine (NAC) and aryl isocyanates. For example, analogs like N-Acetyl-S-(2,5-dimethoxybenzene)-L-cysteine are synthesized by reacting NAC with 2,5-dimethoxyphenyl isocyanate under anhydrous conditions, yielding products with high purity (69–93% yields) . Deuterated versions (e.g., -d3) typically involve substituting hydrogen atoms in the methyl groups of the benzene ring with deuterium during synthesis, often using deuterated reagents like D₂O or deuterated acetic anhydride .

Q. Which analytical techniques are critical for characterizing N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3?

Key methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity and deuterium incorporation. Peaks for methyl groups (2.1–2.5 ppm in ¹H NMR) and aromatic protons (6.5–7.5 ppm) are diagnostic .

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and fragmentation patterns. For the deuterated analog, a +3 Da shift is observed .

- Infrared Spectroscopy (IR): Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetyl group) .

Q. How is this compound utilized in biomarker quantification studies?

The deuterated form serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify non-deuterated analogs in biological matrices (e.g., urine). This method corrects for matrix effects and ionization variability, achieving detection limits as low as 0.6 ng/mL .

Advanced Research Questions

Q. What metabolic pathways involve N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, and how does deuteration impact its pharmacokinetic analysis?

This compound is a mercapturic acid conjugate, formed via glutathione (GSH) conjugation of electrophilic intermediates (e.g., benzene derivatives) followed by N-acetylation. Deuterated analogs (-d3) are metabolically inert, ensuring stable isotope dilution for precise pharmacokinetic modeling. For example, deuterium labeling minimizes interference from endogenous metabolites during LC-MS/MS analysis, improving accuracy in urinary excretion studies .

Q. How can researchers resolve contradictions in reported NMR data for structurally similar NAC derivatives?

Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare data with structurally validated analogs (e.g., N-Acetyl-S-benzyl-L-cysteine, where planar carboxyl/acetyl groups influence hydrogen bonding and chemical shifts) .

- Use computational tools (DFT calculations) to predict NMR spectra and validate experimental data .

Q. What methodological challenges arise when quantifying N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in human urine, and how are they mitigated?

Challenges include:

- Matrix effects: Ion suppression in LC-MS/MS due to urinary salts. Solution: Use deuterated internal standards (-d3) and dilute-and-shoot protocols .

- Isomer interference: Co-elution with metabolites like N-Acetyl-S-(3-hydroxypropyl)-L-cysteine. Mitigation: Optimize chromatographic separation (e.g., C18 columns with 0.1% formic acid gradients) .

- Long-term storage degradation: Stability studies recommend storage at −80°C and avoidance of freeze-thaw cycles .

Q. How does the deuterium isotope effect influence the stability and reactivity of this compound?

Deuterium substitution in methyl groups (C-D bonds) reduces bond vibrational energy, potentially enhancing thermal stability. However, kinetic isotope effects (KIEs) are negligible in non-reactive positions, ensuring the deuterated analog behaves similarly to the protiated form in biological systems. This is critical for its use as a non-perturbing internal standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.